(S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a trifluoromethyl group, imparts distinct chemical and physical properties that make it valuable in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral amine-derived iridacycle complexes. These complexes catalyze the borrowing hydrogen annulation process, enabling the formation of enantioenriched pyrrolidines from simple racemic diols and primary amines . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst, providing various pyrrolidines in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using readily available starting materials and efficient catalysts. The use of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings with aromatic halides .
Chemical Reactions Analysis
Types of Reactions
(S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, affecting its absorption, distribution, and interaction with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-amine
- (S)-4,6-dimethoxy-N-(pyrrolidin-3-yl)-1,3,5-triazin-2-amine
Uniqueness
(S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H11F3N2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
(3S)-1-methyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c1-11-3-2-5(4-11)10-6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
UBCHPRFPIPNFSL-YFKPBYRVSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)NC(F)(F)F |
Canonical SMILES |
CN1CCC(C1)NC(F)(F)F |
Origin of Product |
United States |
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